1-(Piperidin-4-yl)pyrrolidin-2-one - 91596-61-1

1-(Piperidin-4-yl)pyrrolidin-2-one

Catalog Number: EVT-355931
CAS Number: 91596-61-1
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Enzyme inhibitors: Particularly targeting acetylcholinesterase (AChE) [], prolyl-tRNA synthetase (PRS) [], histone methyltransferase EZH2 [], and cathepsin K [].
  • Receptor ligands: Exhibiting affinity for α-adrenoceptors [, , , ], dopamine D4 receptors [], nociceptin/orphanin FQ (NOP) receptors [], and glutamate N-methyl-d-aspartate 2B (GluN2B) receptors [].
Synthesis Analysis

Common Strategies:

  • Alkylation of Pyrrolidin-2-one: Starting with a substituted pyrrolidin-2-one, the nitrogen atom can be alkylated with a suitably protected 4-piperidone derivative. Subsequent deprotection yields the target compound. [, , ]
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of an aryl halide with a substituted piperidine bearing the pyrrolidin-2-one moiety at the nitrogen. []
  • Multicomponent Reactions: Utilizing multicomponent reactions like the imino Diels-Alder cycloaddition can offer efficient routes to specific derivatives. [, ]

Specific Examples:

  • Synthesis of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives: Screening of a chemical library led to the identification of this scaffold as a potential antimalarial agent targeting Plasmodium PRS. The synthesis involved a multi-step process starting from commercially available reagents. []
  • Synthesis of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) Derivatives: Inspired by donepezil, an Alzheimer's disease drug, researchers synthesized a series of N-benzylated derivatives. The process involved replacing the 5,6-dimethoxy-1-indanone moiety of donepezil with N-benzylated (pyrrolidin-2-one) or (imidazolidin-2-one) and modifying the spacer linkage. []
Molecular Structure Analysis

Structural Features Influencing Activity:

  • Substituents on the Aryl Ring: Aromatic rings attached to the piperidine or pyrrolidin-2-one ring significantly impact binding affinity and selectivity towards target proteins. The nature, position, and electronic properties of substituents on these rings play crucial roles in determining biological activity. [, , , , , ]
  • Stereochemistry: The presence of chiral centers in the pyrrolidinone or piperidine ring introduces stereochemical considerations. Different enantiomers may exhibit distinct biological activities, highlighting the importance of stereoselective synthesis and chiral separation techniques. [, , , ]
  • Flexibility and Conformation: The flexibility of the linker between the two rings and the conformational preferences of the substituents influence how the molecule interacts with its biological target. This flexibility can be modulated through the introduction of cyclic constraints or rigidifying elements in the linker. [, , ]

Analytical Techniques:

Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling, have been employed to elucidate the structural features and conformational preferences of 1-(piperidin-4-yl)pyrrolidin-2-one derivatives. These studies provide valuable insights into the structure-activity relationships of these compounds and guide further optimization efforts. [, , , , ]

Mechanism of Action

The antimalarial activity of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives is attributed to their inhibition of the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated target. These derivatives exhibit nanomolar activity against resistant Plasmodium falciparum strains and are effective against liver schizonts, suggesting their potential as prophylactic agents1.

For anticonvulsant applications, certain pyrrolidine-2,5-dione derivatives have been shown to block sodium channels and L-type calcium channels, which are implicated in the pathophysiology of seizures2.

In the context of cardiovascular diseases, novel arylpiperazines bearing a pyrrolidin-2-one fragment have demonstrated binding affinity to alpha-adrenoceptors, with consequent antiarrhythmic and hypotensive effects. These effects are believed to be related to the alpha-adrenolytic properties of the compounds34.

Physical and Chemical Properties Analysis

Enzyme Inhibitors

  • Acetylcholinesterase (AChE) Inhibitors: Several derivatives have shown potent inhibitory activity against AChE, a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition enhances cholinergic neurotransmission, making these compounds potentially valuable for managing Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. [, , ]
  • Prolyl-tRNA Synthetase (PRS) Inhibitors: Research has identified 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as potent and selective inhibitors of Plasmodium falciparum PRS, a validated antimalarial target. These compounds exhibit activity against both drug-resistant and drug-sensitive strains of the malaria parasite, suggesting their potential as novel antimalarial agents. []
  • Histone Methyltransferase EZH2 Inhibitors: CPI-1205, a potent and selective inhibitor of EZH2 belonging to the indole-based 1-(piperidin-4-yl)pyrrolidin-2-one class, is currently in Phase I clinical trials for B-cell lymphoma. Its ability to inhibit EZH2, a histone methyltransferase often dysregulated in cancer, makes it a promising therapeutic candidate for various malignancies. []
  • Cathepsin K Inhibitors: OST-4077, an orally active cathepsin K inhibitor, has demonstrated efficacy in preclinical studies for treating osteoporosis. This compound inhibits bone resorption by targeting cathepsin K, a cysteine protease highly expressed in osteoclasts, without affecting bone formation. []

Receptor Ligands

  • α-Adrenoceptor Antagonists: Several 1-(piperidin-4-yl)pyrrolidin-2-one derivatives exhibit antagonistic activity at α-adrenoceptors, particularly α1-ARs. These compounds have shown potential for treating hypertension, arrhythmias, and other cardiovascular conditions by blocking the effects of norepinephrine at these receptors. [, , , ]
  • Nociceptin/Orphanin FQ (NOP) Receptor Agonists: Compounds like AT-312, a selective NOP receptor agonist, have demonstrated the ability to reduce the rewarding effects of ethanol in preclinical models. This suggests their potential as pharmacotherapies for treating alcohol use disorder by targeting NOP receptors involved in reward and motivation pathways. []
  • GluN2B Receptor Negative Allosteric Modulators: BMS-986169, a GluN2B receptor NAM, has shown promising results in preclinical models of treatment-resistant depression. By selectively inhibiting GluN2B-containing NMDA receptors, this compound exerts antidepressant-like effects and is currently under investigation as a potential therapeutic option for major depressive disorder. []
Applications in Various Fields

Antimalarial Agents

The derivatives of 1-(Piperidin-4-yl)pyrrolidin-2-one have shown promise as novel antimalarial agents. The compounds have been effective against both Plasmodium falciparum and Plasmodium vivax, with no cross-resistance observed with strains resistant to other antimalarials. Despite the slow killing profile and the propensity to develop resistance, their potent blood stage and antischizontal activity make them compelling candidates for causal prophylaxis16.

Anticonvulsant Agents

As potential anticonvulsant agents, the 1,3-substituted pyrrolidine-2,5-dione derivatives have been evaluated using acute models of seizures in mice. Some compounds have shown a more beneficial protective index than well-known antiepileptic drugs, suggesting their potential for further development as treatments for epilepsy2.

Cardiovascular Agents

The synthesized arylpiperazines with a pyrrolidin-2-one fragment have shown significant antiarrhythmic and hypotensive activities. These compounds have been effective in prophylactic antiarrhythmic tests and in reducing systolic and diastolic pressure in normotensive anesthetized rats. Their pharmacological profile indicates potential use in the treatment of arrhythmias and hypertension349.

Anti-inflammatory Agents

Compounds such as 1-[4-(pyrrol-1-yl)phenylethyl]piperidine have been identified as having analgesic-antiinflammatory activity, indicating their potential as non-steroidal anti-inflammatory agents5.

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

    Compound Description: This class of compounds, particularly the enantiomer 1-S, exhibits low double-digit nanomolar activity against both drug-resistant and sensitive strains of Plasmodium falciparum, including clinical field isolates of Plasmodium falciparum and Plasmodium vivax. They primarily act by inhibiting cytoplasmic Prolyl-tRNA synthetase (PRS) within the parasite. [] Despite promising antimalarial activity, they possess a slow-killing profile and a tendency for resistance development in vitro, making them more suitable for causal prophylaxis rather than treatment. []

    Relevance: This class of compounds shares the core pyrrolidin-2-one structure with 1-(Piperidin-4-yl)pyrrolidin-2-one. The key structural difference lies in replacing the piperidin-4-yl substituent on the nitrogen atom with a pyridin-4-yl substituent. []

1-Piperidin-4-yl-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

    Compound Description: This series of compounds was designed using a pharmacophore-hybridization strategy, combining structural elements from known NLRP3 inflammasome inhibitors. [] Several compounds within this series, notably compounds 9, 13, and 18, demonstrated concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, marking them as promising NLRP3 inhibitors. []

    Relevance: These compounds are structurally related to 1-(Piperidin-4-yl)pyrrolidin-2-one through the shared 1-piperidin-4-yl substituent. [] The distinction lies in the presence of a benzimidazole-2-one moiety instead of the pyrrolidin-2-one ring. []

N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

    Compound Description: This series of compounds was synthesized from commercially available 1,2-phenylenediamine. [, ] Compounds within this series, specifically 7-10, exhibited significant antibacterial activity, particularly against Streptococcus pyogenes and Escherichia coli. [] Another set of compounds in this series, 10-13, also showed strong antibacterial activity against the same bacterial strains. []

    Relevance: Similar to the previous category, these compounds are structurally related to 1-(Piperidin-4-yl)pyrrolidin-2-one through the shared 1-piperidin-4-yl substituent. The primary difference again lies in the presence of a benzimidazole-2-one moiety in place of the pyrrolidin-2-one ring system. [, ]

    Compound Description: This specific compound, synthesized from 2-nitroaniline, displays notable cytotoxic potential against various human leukemia cell lines, including HL60, K562, and U937 cells. []

1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

    Compound Description: This class of compounds is synthesized via a one-pot imino Diels-Alder cycloaddition reaction, catalyzed by BiCl3, using aniline, N-vinylpyrrolidin-2-one, and substituted benzaldehydes as starting materials. [, ] The reaction's efficiency allows for the creation of diverse tetrahydroquinoline derivatives with well-defined stereochemistry. [, ]

    Relevance: These compounds share the pyrrolidin-2-one core structure with 1-(Piperidin-4-yl)pyrrolidin-2-one. The difference lies in the 1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl) substituent on the nitrogen atom instead of the piperidin-4-yl group. [, ]

Properties

CAS Number

91596-61-1

Product Name

1-(Piperidin-4-yl)pyrrolidin-2-one

IUPAC Name

1-piperidin-4-ylpyrrolidin-2-one

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2

InChI Key

CCWNMBJRWFCCOD-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2CCNCC2

Synonyms

1-(4-Piperidinyl)-2-pyrrolidinone; 4-(2-Oxo-1-pyrrolidinyl)piperidine;

Canonical SMILES

C1CC(=O)N(C1)C2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.